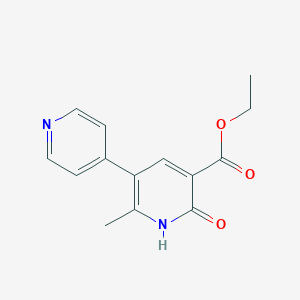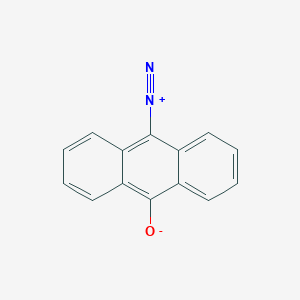
10-Diazonioanthracen-9-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Diazonioanthracen-9-olate is an organic compound that belongs to the class of diazonium salts It is derived from anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Diazonioanthracen-9-olate can be synthesized through the diazotization of 9-anthracenol. The process involves treating 9-anthracenol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Diazonioanthracen-9-olate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halogens, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and alkylating agents. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide. The reactions are usually performed at room temperature.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated anthracenes, hydroxylated anthracenes, and alkylated anthracenes.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.
Reduction Reactions: The primary amine derivative of anthracene.
Scientific Research Applications
10-Diazonioanthracen-9-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-Diazonioanthracen-9-olate involves its ability to undergo electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In biological systems, its derivatives may interact with cellular targets, such as enzymes or DNA, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde Oxime: A derivative of anthracene with applications in organic synthesis.
9,10-Anthraquinone: Another anthracene derivative used in dye production and as a precursor for various chemical reactions.
9,10-Distyrylanthracene: Known for its aggregation-induced emission properties and applications in materials science.
Uniqueness
10-Diazonioanthracen-9-olate is unique due to its diazonium group, which imparts distinct reactivity compared to other anthracene derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science, enabling the formation of a wide range of functionalized products.
Properties
IUPAC Name |
10-diazonioanthracen-9-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUDYFFFFHBNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[N+]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401612 |
Source


|
| Record name | 10-diazonioanthracen-9-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-82-4 |
Source


|
| Record name | 10-diazonioanthracen-9-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
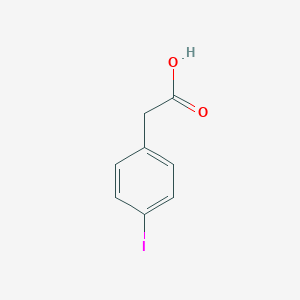
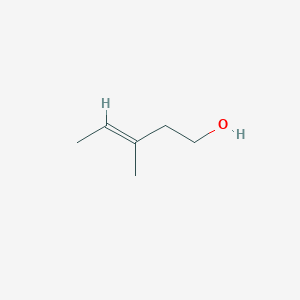
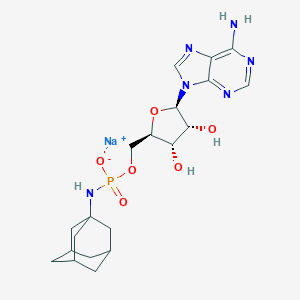
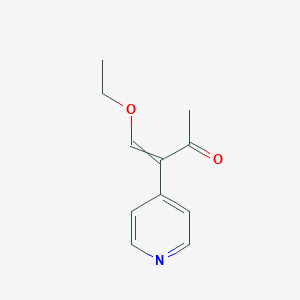

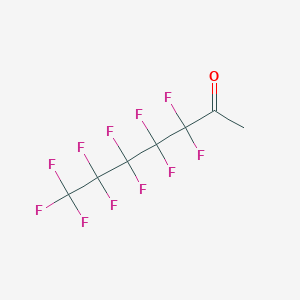
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
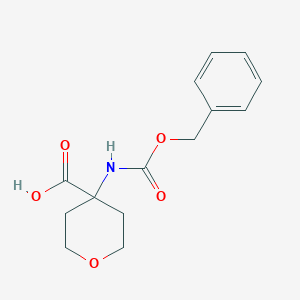
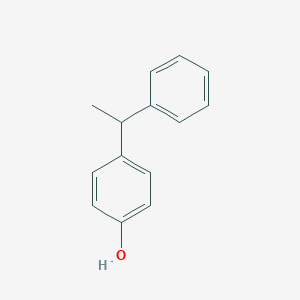
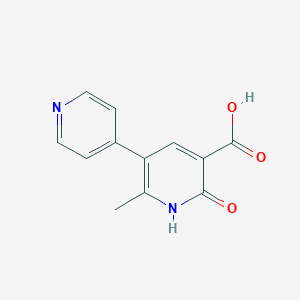
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
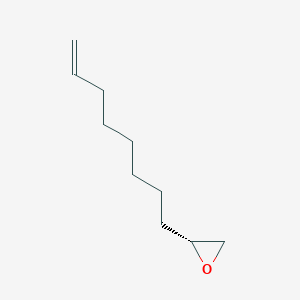
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
